molecular formula C22H27N3O3S B2630794 N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899993-44-3

N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2630794
CAS No.: 899993-44-3
M. Wt: 413.54
InChI Key: DZTIQIKINYBHCL-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Novel Compounds : Research involves the synthesis of various novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds, including similar thioacetamide derivatives, have shown potential as anti-inflammatory and analgesic agents. Their synthesis and structural elucidation are based on elemental and spectral analysis, indicating their relevance in medicinal chemistry and drug design A. Abu‐Hashem et al., 2020.

  • Crystal Structure Analysis : Studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal insights into their molecular conformation, showcasing the importance of crystallography in understanding the structural basis of chemical reactivity and interaction S. Subasri et al., 2016.

Biological Activity and Applications

  • Antimicrobial and Anticancer Activity : Derivatives of pyrimidines clubbed with thiazolidinone were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds exhibited significant activity against various bacterial and fungal strains, as well as cervical cancer cell lines, highlighting the potential for developing new therapeutic agents M. Verma & P. Verma, 2022.

  • Antifolate Agents : Research on classical antifolates, incorporating similar pyrimidinyl moieties, demonstrates dual inhibitory activity against key enzymes in folate metabolism, suggesting their utility in anticancer strategies. The study emphasizes the role of these compounds in inhibiting tumor growth, with potential implications for cancer therapy A. Rosowsky et al., 1999.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-15-7-9-16(10-8-15)12-23-20(26)14-29-21-18-5-2-6-19(18)25(22(27)24-21)13-17-4-3-11-28-17/h7-10,17H,2-6,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTIQIKINYBHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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